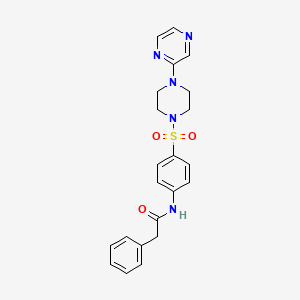

2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c28-22(16-18-4-2-1-3-5-18)25-19-6-8-20(9-7-19)31(29,30)27-14-12-26(13-15-27)21-17-23-10-11-24-21/h1-11,17H,12-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWMVPIJXTVIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazine-substituted piperazine intermediate.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Acetamide Formation: Finally, the sulfonylated intermediate is reacted with phenylacetic acid or its derivatives under amide coupling conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to exhibit significant activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Key Observations:

Piperazine Substitution: The pyrazine substituent in the target compound distinguishes it from methyl- or unsubstituted piperazine analogues (e.g., Compounds 35, 37). In contrast, pyrimidine-substituted piperazines (e.g., ) could exhibit altered selectivity due to differences in heterocycle size and hydrogen-bonding capacity .

Sulfonamide Linker :

- The sulfonamide group is critical for solubility and membrane permeability. Compounds with bulky substituents (e.g., tosyl in ) may exhibit reduced bioavailability compared to the target compound’s pyrazine-piperazine motif .

Pharmacological Activities: The target compound’s structural relatives show diverse activities: Compound 35 matches paracetamol in analgesia, while Compound 37 targets inflammatory pain .

Biological Activity

2-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, often referred to as compound 1, is a complex organic molecule that has generated interest in various fields of biological research. Its unique structure, which includes a phenyl group, a piperazine moiety, and a pyrazine ring, suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator.

The molecular formula of this compound is , with a molecular weight of 465.6 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₅O₃S |

| Molecular Weight | 465.6 g/mol |

| CAS Number | 1049531-13-6 |

The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It may also modulate receptor activity by interacting with receptor proteins, potentially influencing various signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide. For instance, a screening against 16 human cancer cell lines showed promising results in inhibiting cell growth. Notably, modifications to the phenylacetamide moiety were found to enhance cytotoxicity against certain cancer types, including pancreatic and ovarian cancers .

| Compound Modification | Cell Line Tested | Growth Inhibition (GI50) |

|---|---|---|

| Original Compound | MiaPaCa2 | >50 μM |

| 4-CF3 Acetamide | MCF-7 | GI50 14 μM |

| 4-Br | A2780 | Active |

Anticonvulsant Activity

Another area of investigation involves the anticonvulsant properties of similar piperazine derivatives. In animal models, certain derivatives demonstrated significant protection against seizures at doses of 100 mg/kg and 300 mg/kg. The structure-activity relationship (SAR) analysis indicated that lipophilicity plays a crucial role in the efficacy of these compounds .

Case Studies and Research Findings

- Inhibition Studies : A study focused on the inhibition of specific enzymes related to cancer metabolism demonstrated that modifications to the piperazine ring could enhance selectivity and potency against targeted enzymes.

- Animal Model Evaluations : In vivo studies in rodent models showed that compounds with the piperazine moiety exhibited reduced seizure frequency and duration when administered prior to induced seizures.

- Structural Variations : Research into structural variations revealed that substituents on the pyrazine and piperazine rings significantly influenced both anticancer and anticonvulsant activities.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how can side reactions be minimized?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperazine ring, coupling with pyrazine derivatives, and acetamide formation. Key steps require inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 0–5°C during coupling) to prevent oxidation or decomposition. Reagents like triethylamine are used to scavenge acidic byproducts. Side reactions (e.g., over-sulfonylation) are mitigated by stoichiometric control and stepwise purification via column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments and connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity (>95%) is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. X-ray crystallography (if crystalline) provides definitive stereochemical data .

Q. What functional groups contribute to its potential bioactivity?

- Methodological Answer : The sulfonyl group enhances solubility and hydrogen-bonding capacity, the pyrazine ring facilitates π-π stacking with biological targets, and the acetamide moiety mimics endogenous peptide bonds. These groups are linked via a phenyl spacer, optimizing steric and electronic interactions for receptor binding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with dopamine receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with dopamine D2/D3 receptors. The pyrazine and sulfonyl groups are predicted to anchor the compound in the receptor’s hydrophobic pocket, while the acetamide forms hydrogen bonds with serine residues. Binding affinity (ΔG) and inhibition constants (Ki) are calculated using free-energy perturbation methods .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase assays) are analyzed by standardizing assay conditions (pH, temperature, buffer composition) and validating purity via LC-MS. Cross-study meta-analyses using tools like PRISMA identify confounding factors (e.g., solvent effects from DMSO vs. ethanol) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Methodological Answer : Stability is assessed via simulated gastric fluid (pH 1.2) and plasma incubation (37°C, 24 hrs). Degradation products are profiled using LC-MS/MS. For unstable analogs, prodrug strategies (e.g., esterification of the acetamide) or nanoencapsulation improve bioavailability .

Q. What synthetic routes optimize yield for scaled-up preclinical production?

- Methodological Answer : Flow chemistry reduces reaction times and improves heat transfer for exothermic steps (e.g., sulfonylation). Catalytic methods (e.g., Pd-mediated coupling) replace stoichiometric reagents. Process Analytical Technology (PAT) monitors intermediates in real time via inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.